molecular formula C22H28N4O2S B2686854 N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide CAS No. 922089-74-5

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide

Cat. No.: B2686854
CAS No.: 922089-74-5
M. Wt: 412.55
InChI Key: KLXIWJVXPZNIJN-UHFFFAOYSA-N
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Description

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide is a complex organic compound that features a combination of indole, oxalamide, and dimethylamino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide typically involves multiple steps:

  • Formation of the Indole Derivative: : The synthesis begins with the preparation of the indole derivative. This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring.

  • Introduction of the Dimethylamino Group: : The next step involves the alkylation of the indole nitrogen with a dimethylaminoethyl halide under basic conditions to introduce the dimethylamino group.

  • Oxalamide Formation: : The final step is the formation of the oxalamide linkage. This is typically done by reacting the dimethylamino-indole derivative with oxalyl chloride to form an intermediate, which is then reacted with 2-(methylthio)aniline to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors for precise control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the sulfur atom to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxalamide linkage, potentially breaking it down into simpler amines and carboxylic acids.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and carboxylic acids.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

    Medicinal Chemistry: Due to its complex structure, this compound may exhibit unique interactions with biological targets, making it a candidate for drug development.

    Biological Studies: It can be used as a probe to study the function of specific proteins or enzymes in biological systems.

    Industrial Applications: The compound’s unique properties may make it useful in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions could involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(2-(methylthio)phenyl)acetamide: Similar structure but with an acetamide group instead of an oxalamide.

    N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(2-(methylthio)phenyl)urea: Contains a urea linkage instead of an oxalamide.

Uniqueness

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide is unique due to its oxalamide linkage, which may confer different chemical reactivity and biological activity compared to similar compounds with acetamide or urea linkages. This uniqueness can be exploited in various applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2S/c1-25(2)19(15-9-10-18-16(13-15)11-12-26(18)3)14-23-21(27)22(28)24-17-7-5-6-8-20(17)29-4/h5-10,13,19H,11-12,14H2,1-4H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLXIWJVXPZNIJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC=C3SC)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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